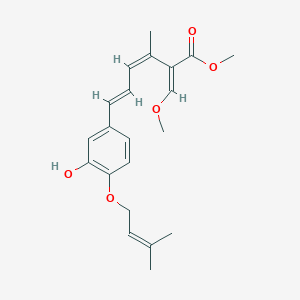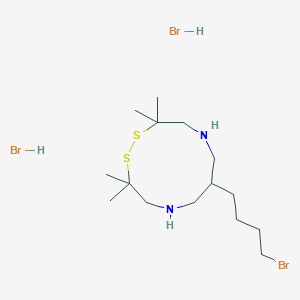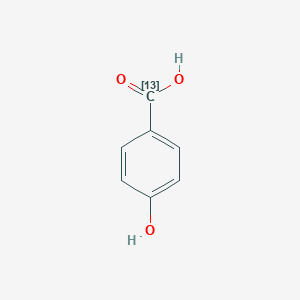
Strobilurin F
Descripción general
Descripción
Strobilurins are a group of natural products and their synthetic analogs, which include Strobilurin F . They are used in agriculture as fungicides and are part of the larger group of Quinone outside Inhibitors (QoIs), which act to inhibit the respiratory chain at the level of Complex III . They have a suppressive effect on other fungi, reducing competition for nutrients; they inhibit electron transfer in mitochondria, disrupting metabolism and preventing growth of the target fungi .
Synthesis Analysis
Strobilurins are based on an unusual polyketide, where synthesis is initiated with a benzoyl CoA starter molecule rather than the more conventional acetyl unit . In the search for novel fungicidal leads, a series of pyrazole-containing strobilurins were rationally designed, synthesized, and characterized .Molecular Structure Analysis
The structure of strobilurins is important in determining its potential to contact and enter the fungus and plants. Structure influences their reaction with plants; firstly, the way they stick to the plant surface, and secondly, their uptake and transport .Physical And Chemical Properties Analysis
Structural modifications confer differences in physical properties such as water solubility and volatility, leading to varied potency in control of fungal spore germination and mycelial growth, as well as their adherence to plant surfaces .Aplicaciones Científicas De Investigación
Enhancing Plant Disease Resistance
Strobilurin fungicides, including compounds like Pyraclostrobin, have been shown to enhance the resistance of plants such as tobacco against diseases like tobacco mosaic virus and Pseudomonas syringae. This class of fungicides acts not only through direct antifungal activity but also potentially primes plants for rapid activation of pathogen-induced cellular defense responses, independent of salicylic acid signaling mechanisms (Herms, Seehaus, Koehle, & Conrath, 2002).
Broad-Spectrum Agricultural Use
Strobilurins, including azoxystrobin, are among the most important classes of agricultural fungicides. Their broad-spectrum activity and benefits in various crops are substantial, with differences in fungicidal activity and biokinetics among different active ingredients. These fungicides offer yield and quality benefits and have a manageable resistance risk (Bartlett, Clough, Godwin, Hall, Hamer, & Parr-Dobrzanski, 2002).
Implications in Aquatic Environments
Strobilurin fungicides, due to their widespread use, can have adverse effects on aquatic organisms. They exhibit varying degrees of toxicity across species, with mechanisms primarily involving mitochondrial impairment. Issues such as genotoxicity, immunotoxicity, and endocrine disruption in aquatic species have been observed, suggesting a potential risk to aquatic ecosystems (Wang, Li, Wang, Qin, Yan, & Martyniuk, 2021).
Enhancing Water Use Efficiency in Plants
In grapevines, strobilurin fungicides were investigated for their potential to improve water use efficiency. The study indicated no clear effect on key parameters like stomatal conductance and leaf water potential, but a transient increase in abscisic acid concentration was observed. This suggests a complex interaction of strobilurins with plant physiological processes (Diaz-Espejo, Cuevas, Ribas-Carbó, Flexas, Martorell, & Fernández, 2012).
Influence on Ethylene Production and Crop Yield
Research on processing tomatoes demonstrated that strobilurin application can decrease ethylene production in flowers under moderate water deficit conditions, potentially reducing flower drop and influencing fruit yield and quality (Giuliani, Gagliardi, Nardella, Carucci, Amodio, & Gatta, 2019).
Impact on Wheat Quality and Disease Control
Adding strobilurins to a fungicide program for wheat resulted in reduced disease levels, delayed leaf senescence, and increased yields. However, the impact on wheat quality parameters like grain weight and specific weight varied, indicating a nuanced effect on crop quality (Ruske, Gooding, & Jones, 2003).
Development of Novel Agrochemicals
Research on novel strobilurin derivatives, including those with substituted pyrazoles, has shown promising fungicidal and acaricidal activities. These compounds could lead to the development of new fungicides and acaricides with improved efficacy and specificity (Li, Liu, Li, Yang, Zhang, & Li, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The removal of strobilurins from ecosystems has received much attention. Different remediation technologies have been developed to eliminate pesticide residues from soil/water environments, such as photodecomposition, ozonation, adsorption, incineration, and biodegradation . Bioremediation is considered a cost-effective and ecofriendly approach for the removal of pesticide residues . Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of strobilurins .
Propiedades
IUPAC Name |
methyl (2E,3Z,5E)-6-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-15(2)11-12-26-20-10-9-17(13-19(20)22)8-6-7-16(3)18(14-24-4)21(23)25-5/h6-11,13-14,22H,12H2,1-5H3/b8-6+,16-7-,18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDIAAUGKNWXHK-GEVYMXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)C=CC=C(C)C(=COC)C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=C(C=C(C=C1)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strobilurin F | |
CAS RN |
129145-63-7 | |
| Record name | Strobilurin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STROBILURIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AO1255QMO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)



![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)



![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
